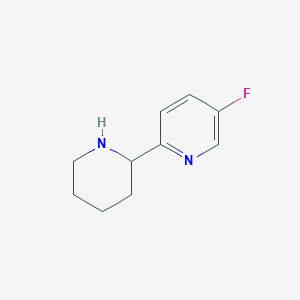

5-Fluoro-2-(piperidin-2-yl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Fluoro-2-(piperidin-2-yl)pyridine is a chemical compound with the CAS Number: 1270471-87-8. It has a molecular weight of 180.23 . The IUPAC name for this compound is 5-fluoro-2-(2-piperidinyl)pyridine .

Synthesis Analysis

While specific synthesis methods for 5-Fluoro-2-(piperidin-2-yl)pyridine were not found in the search results, piperidine derivatives in general have been synthesized through various intra- and intermolecular reactions . A method combining three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction has been proposed .Molecular Structure Analysis

The InChI code for 5-Fluoro-2-(piperidin-2-yl)pyridine is 1S/C10H13FN2/c11-8-4-5-10(13-7-8)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2 .Applications De Recherche Scientifique

Synthesis and Structure

5-Fluoro-2-(piperidin-2-yl)pyridine (also known as 5-F-PPY ) is a heterocyclic compound with a six-membered piperidine ring fused to a pyridine ring. Its chemical structure features a fluorine atom at the 5-position of the pyridine ring and a piperidine moiety attached to the 2-position. The synthesis of 5-F-PPY involves various methods, including cyclization, annulation, and multicomponent reactions .

a. Antipsychotic Agents: 5-F-PPY derivatives have shown promise as potential antipsychotic agents. Researchers explore their interactions with neurotransmitter receptors, aiming to develop novel drugs for mental health disorders.

b. Anticancer Properties: Studies suggest that 5-F-PPY derivatives exhibit cytotoxic effects against cancer cells. Researchers investigate their mechanisms of action and evaluate their potential as anticancer agents.

c. Anti-inflammatory Activity: The piperidine ring in 5-F-PPY contributes to anti-inflammatory properties. Investigations focus on modulating inflammatory pathways and developing anti-inflammatory drugs.

d. Antioxidant Effects: The fluorine substitution enhances the antioxidant activity of 5-F-PPY. Researchers study its ability to scavenge free radicals and protect cells from oxidative stress.

e. Neuroprotective Potential: 5-F-PPY derivatives may offer neuroprotection by influencing neuronal function. Their effects on neurodegenerative diseases are an active area of research.

f. Antiviral Agents: Exploring 5-F-PPY derivatives as antiviral agents is crucial, especially in the context of emerging viral infections. Researchers investigate their efficacy against specific viruses.

Natural Occurrence

While 5-F-PPY itself is not naturally occurring, related piperidine-based compounds exist in nature. For instance:

Safety and Hazards

Orientations Futures

Piperidine derivatives, including 5-Fluoro-2-(piperidin-2-yl)pyridine, play a significant role in the pharmaceutical industry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years , indicating ongoing interest and research in this field.

Propriétés

IUPAC Name |

5-fluoro-2-piperidin-2-ylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-8-4-5-10(13-7-8)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMODSUFIXKLFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=NC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-(piperidin-2-yl)pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-chloro-4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2588772.png)

![2-Chloro-N-(1-hydroxyhex-4-yn-2-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B2588781.png)

![Benzo[d][1,3]dioxol-5-yl(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2588785.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2588789.png)

![tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate](/img/structure/B2588795.png)